N-(2,6-Bis(isopropyl)phenyl)-N'-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea
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Overview
Description
N-(2,6-Bis(isopropyl)phenyl)-N’-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea is a complex organic compound that features a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Bis(isopropyl)phenyl)-N’-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea typically involves the reaction of an isocyanate with an amine. The specific synthetic route may include:
Formation of the isocyanate intermediate: This can be achieved by reacting an appropriate amine with phosgene or a phosgene substitute under controlled conditions.
Reaction with the amine: The isocyanate intermediate is then reacted with another amine to form the urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale synthesis of intermediates: Using continuous flow reactors to ensure consistent quality and yield.
Optimization of reaction conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Bis(isopropyl)phenyl)-N’-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The aromatic rings and urea group can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N-(2,6-Bis(isopropyl)phenyl)-N’-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Diisopropylphenyl)-N’-methylurea
- N-(2,6-Diisopropylphenyl)-N’-cyclopentylurea
Uniqueness
N-(2,6-Bis(isopropyl)phenyl)-N’-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea is unique due to its specific substituents, which can influence its chemical properties and potential applications. The presence of the dimethylaminomethyl group and the cyclopentyl ring may confer distinct reactivity and binding characteristics compared to similar compounds.
Properties
IUPAC Name |
1-[[1-[4-[(dimethylamino)methyl]phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O/c1-20(2)24-10-9-11-25(21(3)4)26(24)30-27(32)29-19-28(16-7-8-17-28)23-14-12-22(13-15-23)18-31(5)6/h9-15,20-21H,7-8,16-19H2,1-6H3,(H2,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMDCHVWUHHJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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